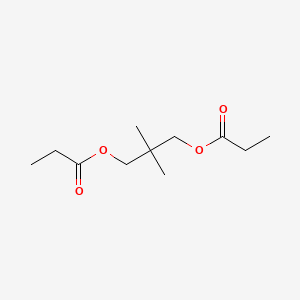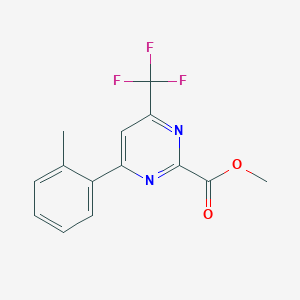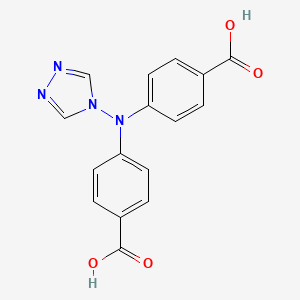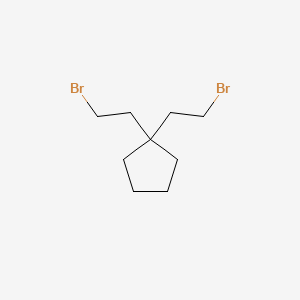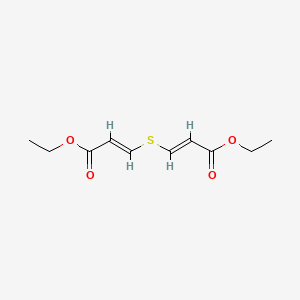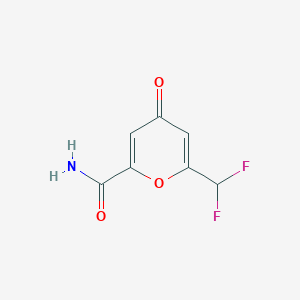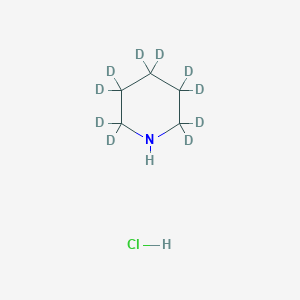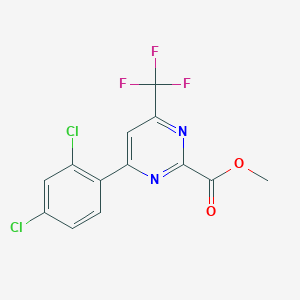
2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dodecanoyl group attached to the amino group and a methylsulfanyl group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid typically involves the acylation of an amino acid derivative with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecanoic acid, an amino acid derivative, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines
Propiedades
Número CAS |
21394-44-5 |
|---|---|
Fórmula molecular |
C17H33NO3S |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
PFSGUIFKRGNSHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


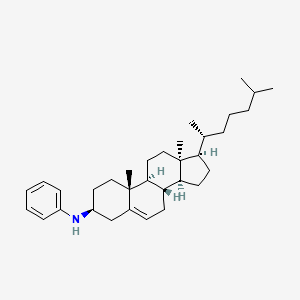
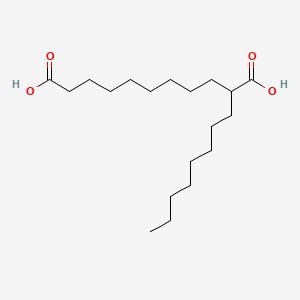
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
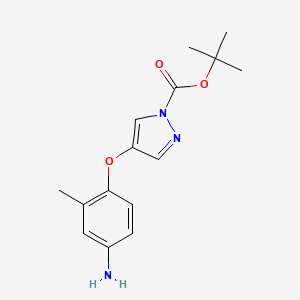
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
